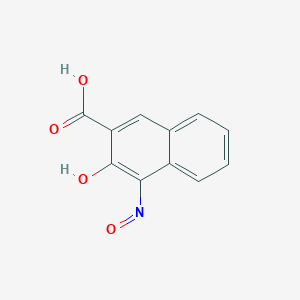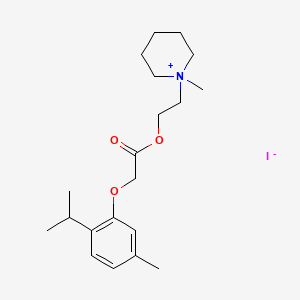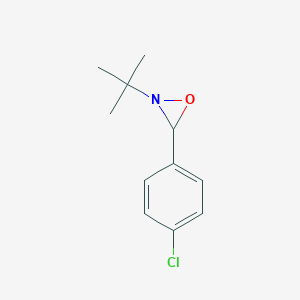
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is an organic compound with the molecular formula C11H7NO5 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and nitroso functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- typically involves the nitration of 2-Naphthalenecarboxylic acid, 3-hydroxy-. The process begins with the introduction of a nitroso group to the naphthalene ring. This can be achieved through the reaction of 2-Naphthalenecarboxylic acid, 3-hydroxy- with nitrous acid under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) are commonly employed.
Major Products
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 3-oxo-4-nitroso-.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-amino-: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
2-Naphthalenecarboxylic acid, 3-hydroxy-4-sulfo-: Features a sulfonic acid group, which enhances its solubility in water and alters its reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 3-hydroxy-4-nitroso- is unique due to the presence of both hydroxy and nitroso groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32446-26-7 |
|---|---|
Molekularformel |
C11H7NO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
3-hydroxy-4-nitrosonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO4/c13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12-16/h1-5,13H,(H,14,15) |
InChI-Schlüssel |
RHDMMIYGCMOYNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)


![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)

![3-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14690507.png)
![5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole](/img/structure/B14690513.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)

![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)



